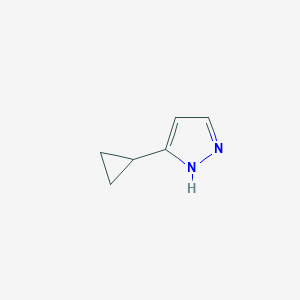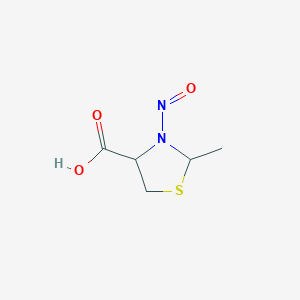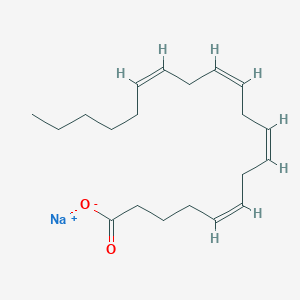
Homoursodeoxycholic acid
Übersicht
Beschreibung
Homoursodeoxycholic acid is a derivative of ursodeoxycholic acid . It is synthesized from ursodeoxycholic acid and homocholic acid .
Synthesis Analysis
Homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid were synthesized from ursodeoxycholic acid and homocholic acid. Ursodeoxycholic acid (Ia) was converted to 3 alpha, 7 beta-diformoxy-5 beta-cholan-24-oic acid (Ib) using formic acid .Molecular Structure Analysis
Homoursodeoxycholic acid contains total 74 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .Chemical Reactions Analysis
A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7-ketolithocholic acid (7K-LCA) in a undivided electrolytic cell and aprotic solvents .Physical And Chemical Properties Analysis
Homoursodeoxycholic acid has a molecular weight of 406.6 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Drug Development and Pharmacological Screening : Homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid are used in drug development and pharmacological screening (Kuramoto, Kawamoto, Moriwaki, & Hoshita, 1984).
Treatment of Sclerosing Cholangitis : 24-norUrsodeoxycholic acid has shown effectiveness in ameliorating sclerosing cholangitis in Mdr2(-/-) mice, improving liver tests and liver histology (Fickert et al., 2006).
Cholestatic Liver and Bile Duct Disorders : Norursodeoxycholic acid (norUDCA) is a promising drug for cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC) (Halilbasic, Steinacher, & Trauner, 2017).
Bicarbonate-rich Hypercholeresis : NorUDCA ingestion induces a bicarbonate-rich hypercholeresis and impacts phospholipid and cholesterol secretion into bile differently than UDCA (Hofmann et al., 2005).
Non-Alcoholic Fatty Liver Disease : Norursodeoxycholic acid has hepatoprotective, anti-inflammatory, and antifibrotic activity, potentially benefiting patients with non-alcoholic fatty liver disease (Traussnigg et al., 2019).
Chronic Cholestatic Liver Diseases : Ursodeoxycholic acid is a mainstay therapy for chronic cholestatic liver diseases, like primary biliary cirrhosis (Paumgartner, 2010).
Sclerosing Cholangitis : NorUDCA shows effective anti-cholestatic properties in an animal model of sclerosing cholangitis (Trottier et al., 2009).
Intestinal Absorption and Bile Excretion : Homoursodeoxycholic acid is efficiently absorbed from the intestine and rapidly excreted into the bile, undergoing hepatic biotransformation and intestinal bacterial modification (Kuramoto, Moriwaki, Kawamoto, & Hoshita, 1987).
Gallstone Dissolution : Chenodeoxycholic acid treatment improves cholesterol solubility in bile, leading to gallstone dissolution or reduced size in some patients (Bell, Whitney, & Dowling, 1972).
Primary Sclerosing Cholangitis : norUDCA significantly reduced serum alkaline phosphatase levels in primary sclerosing cholangitis patients, with a safety profile comparable to placebo (Fickert et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Ursodeoxycholic acid (UDCA), a secondary bile acid, is an acidic steroid synthesized from cholesterol in hepatocytes. UDCA is widely used for the treatment of various diseases related to liver injury. The use of UDCA to treat non-liver diseases has also been developed recently, such as neurodegenerative diseases, cancer, and obesity .
Eigenschaften
IUPAC Name |
(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoursodeoxycholic acid | |
CAS RN |
102044-28-0 | |
| Record name | Homoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















